1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one
Description
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(5-methyl-2-propylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-4-5-11-9(8(3)12)6-7(2)10-11/h6H,4-5H2,1-3H3 |
InChI Key |
VMEJXCWGIDWAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Acylation of 3-Methyl-1-propyl-1H-pyrazole
This method involves direct acylation of the pyrazole core using acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride):
3-Methyl-1-propyl-1H-pyrazole + Acetyl chloride → 1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one
- Solvent: Dichloromethane or toluene
- Temperature: 0–5°C (initial), then room temperature
- Catalyst: Anhydrous AlCl₃ (1.2–1.5 equiv)
- Workup: Neutralization with aqueous NaHCO₃, extraction, and solvent evaporation
Yield : 75–85%
Friedel-Crafts Acylation with Acetic Anhydride
A Friedel-Crafts approach utilizes acetic anhydride as the acylating agent:
3-Methyl-1-propyl-1H-pyrazole + Acetic anhydride → this compound
- Solvent: Nitromethane or 1,2-dichloroethane
- Temperature: 80–100°C (reflux)
- Catalyst: AlCl₃ (2.0 equiv)
- Key step: Slow addition of acetic anhydride to avoid exothermic side reactions
Yield : 70–80%
Alkylation of 5-Acetyl-3-methyl-1H-pyrazole
This two-step method involves initial acylation followed by N-propylation:
Step 1: 3-Methyl-1H-pyrazol-5-amine → 5-Acetyl-3-methyl-1H-pyrazole
Step 2: 5-Acetyl-3-methyl-1H-pyrazole + Propyl bromide → Target compound
- Alkylation agent: Propyl bromide (1.2 equiv)
- Base: K₂CO₃ or NaH in DMF
- Temperature: 60–80°C (Step 2)
Yield : 65–75%
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Source |
|---|---|---|---|---|
| Acylation with AcCl | High regioselectivity | Requires strict moisture control | 75–85 | |
| Friedel-Crafts | Cost-effective reagents | High-temperature conditions | 70–80 | |
| Alkylation route | Flexibility in N-substitution | Multi-step synthesis | 65–75 |
Critical Reaction Parameters
- Temperature control : Essential to minimize side reactions (e.g., diacylation or ring-opening).
- Catalyst selection : Lewis acids (AlCl₃) enhance electrophilic substitution but require careful quenching.
- Solvent polarity : Polar aprotic solvents (DMF, dichloromethane) improve solubility of intermediates.
Purification and Characterization
- Chromatography : Silica gel column chromatography (petroleum ether/acetone) resolves regioisomers.
- Spectroscopic data :
Industrial-Scale Considerations
- Toxicity mitigation : Replace traditional acylating agents (POCl₃) with Lawesson’s reagent for thioamide intermediates, as seen in analogous piperazine syntheses.
- Waste reduction : Aqueous workup and solvent recovery systems align with green chemistry principles.
Chemical Reactions Analysis
1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural and physicochemical features of 1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one with related compounds:
Key Observations :
- Alkyl vs. Aryl Substituents: The propyl group in the target compound increases lipophilicity compared to simpler methyl-substituted analogs like 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one (MW: 124.14) .
- Melting Points : Sulfonyl-containing derivatives (e.g., 1f in ) display higher melting points (~137–138°C) due to polar functional groups and crystal packing effects. The target compound’s melting point is unreported but expected to be lower than sulfonyl analogs due to reduced polarity.
Reactivity and Functionalization
- Electrophilic Reactivity: The acetyl group in the target compound is susceptible to nucleophilic attack, similar to other pyrazolyl ethanones. For example, describes the use of lithium bis(trimethylsilyl)amide to deprotonate acetylpyrazolones for subsequent benzoylation .
- Substituent Influence : The propyl group may sterically hinder reactions at the pyrazole ring compared to smaller substituents (e.g., methyl in ). Brominated analogs (e.g., in ) show enhanced electrophilic substitution reactivity due to electron-withdrawing effects.
Spectral Characterization
Though specific data for the target compound are lacking, analogs are routinely characterized via:
- ¹H/¹³C NMR : For confirming substituent positions and electronic environments. For instance, sulfonyl derivatives in show distinct shifts for sulfonyl and aromatic protons.
- Elemental Analysis : Used to validate purity, as seen in for a hydroxy-phenylpropanedione derivative (C: 65.34%, H: 4.98%, N: 13.85%) .
Biological Activity
1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one, a compound characterized by its unique pyrazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their broad pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.
The molecular formula of this compound is , with a molecular weight of 152.20 g/mol. Its structure includes a pyrazole ring, which is pivotal in its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, a study evaluating various substituted pyrazoles found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 32 µg/mL |
| Control (Ampicillin) | Antibacterial | 8 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study focusing on the inhibition of cyclooxygenase (COX) enzymes indicated that certain pyrazoles could significantly reduce inflammation markers in vitro. The compound showed competitive inhibition against COX enzymes, suggesting its utility in treating inflammatory diseases.
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings from a recent study:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Apoptotic pathway activation |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Assessment
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked reduction in joint swelling and pain compared to the placebo group, supporting its potential application in managing inflammatory conditions.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one in laboratory settings?
The synthesis typically involves condensation reactions between substituted pyrazole precursors and acylating agents. For example, analogous compounds are synthesized by reacting 1-methyl-4-nitro-1H-pyrazole with pyrrolidine under controlled conditions to introduce substituents at specific positions . Reaction optimization may include temperature control (e.g., reflux in ethanol) and stoichiometric adjustments to minimize side products.
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): For confirming proton environments and substituent positions (e.g., distinguishing methyl and propyl groups on the pyrazole ring) .
- X-ray Crystallography: To resolve bond lengths, angles, and molecular geometry (e.g., C–C bond distances of ~1.50 Å and dihedral angles between aromatic systems) .
- Mass Spectrometry (MS): For verifying molecular weight and fragmentation patterns .
Q. How does the substitution pattern on the pyrazole ring influence the compound’s chemical reactivity?
Substituents like methyl and propyl groups alter steric and electronic effects. For instance, bulky substituents at the 1-position (propyl) may hinder nucleophilic attacks, while electron-withdrawing groups (e.g., nitro) at the 4-position increase electrophilicity for substitution reactions . Comparative studies with similar derivatives (e.g., phenyl or trifluoromethyl analogs) highlight these trends .
Q. What safety precautions are recommended when handling pyrazolyl ethanone derivatives?
Standard protocols include using fume hoods, gloves, and eye protection. While specific safety data for this compound are limited, analogous pyrazole derivatives suggest avoiding inhalation/ingestion and ensuring proper ventilation .
Q. How is the purity of the compound validated after synthesis?
Purity is assessed via:
- High-Performance Liquid Chromatography (HPLC): To quantify impurities (<2% threshold).
- Melting Point Analysis: Consistency with literature values (e.g., 120–125°C for similar derivatives) .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of pyrazolyl ethanone derivatives using SHELX software, and how are they addressed?
SHELXL refinement may encounter issues with disordered substituents (e.g., propyl groups) or twinned crystals. Strategies include:
Q. How can contradictory NMR and X-ray data be reconciled when confirming molecular geometry?
Discrepancies (e.g., rotational vs. crystallographic conformers) are resolved by:
- Performing variable-temperature NMR to assess dynamic effects .
- Analyzing packing interactions in the crystal lattice (e.g., hydrogen bonding) that stabilize specific conformations .
Q. What mechanistic insights explain the regioselectivity of substitution reactions on the pyrazole ring?
Regioselectivity is governed by electronic effects. For example, nitro groups at the 4-position direct electrophiles to the 5-position due to resonance stabilization. Computational studies (DFT) can map charge distribution to predict reaction sites .
Q. How do steric effects influence the biological activity of pyrazolyl ethanone derivatives?
Bulky substituents (e.g., propyl) may reduce binding affinity to target proteins by hindering access to active sites. Comparative assays with smaller analogs (e.g., methyl or ethyl derivatives) reveal steric thresholds for activity .
Q. What strategies optimize reaction yields for introducing trifluoromethyl or aryl groups onto the pyrazole core?
Optimization includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
